
2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyridine derivatives and has shown promising results in various research applications.
Wissenschaftliche Forschungsanwendungen
Potential Anticancer Agents
Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from related pyridine compounds, has demonstrated their impact on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These studies indicate the potential of pyridine derivatives in anticancer applications, suggesting a similar interest in the specific research on 2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine for therapeutic uses (Temple et al., 1983).
Supramolecular Chemistry
The study of novel supramolecular synthons, including interactions between pyridine derivatives and other chemical entities, reveals the compound's potential in crystal engineering. This research shows how pyridine derivatives can form bifurcated hydrogen bonds with chloranilic acid, leading to the formation of supramolecular structures that could be leveraged for designing new materials or chemical sensors (Zaman et al., 1999).
Chemical Synthesis and Reactivity
In the realm of organometallic chemistry, research involving the reactivity of pyridine derivatives with osmium-hexahydride complexes provides insights into the activation of C(sp2)−H and the reduction of CE bonds. This work demonstrates the compound's utility in studying complex chemical reactions that could have implications for catalysis and the development of new synthetic methods (Barrio et al., 2004).
Spin-Crossover and Magnetic Properties
Research on one-dimensional spin-crossover Iron(II) complexes, which are bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds, highlights the compound's potential application in developing materials with tunable magnetic properties. These complexes show a steep one-step spin crossover between high-spin and low-spin states, which could be exploited in the design of molecular switches or sensors (Nishi et al., 2010).
Ligand Chemistry and Coordination Complexes
The synthesis and coordination chemistry of pyridine derivatives serve as a foundational element in creating complex metal-ligand assemblies. These compounds are used to construct oligonuclear organometallic structures, demonstrating their versatility as ligands in coordination chemistry. This application is crucial for the development of new materials and catalysts (Siemeling et al., 1995).
Eigenschaften
IUPAC Name |
2-chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-3-16-6-4-11(5-7-16)12-8-10(2)13(14)15-9-12/h4,8-9H,3,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHSFXGQAFPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC1)C2=CN=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
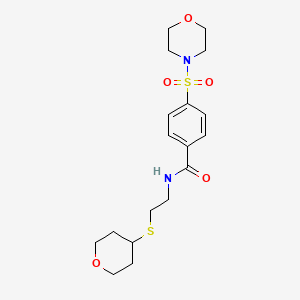
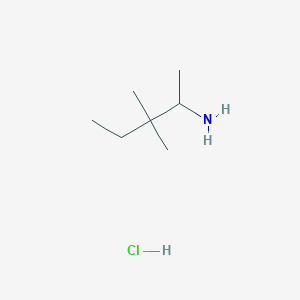
![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)
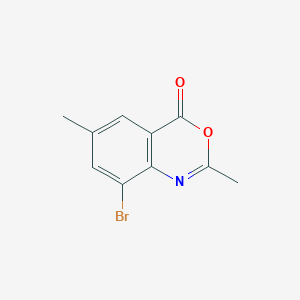
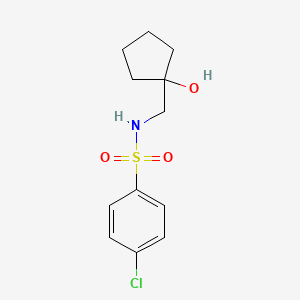
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)
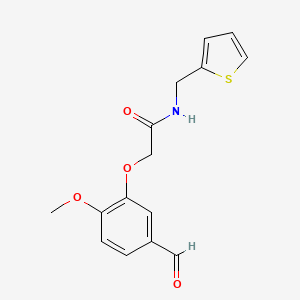
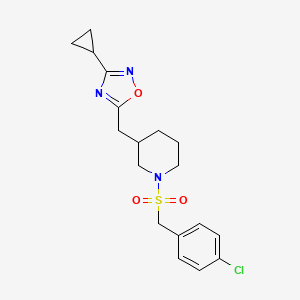

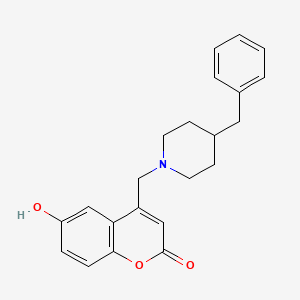

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)